5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol
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Overview
Description
5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol is a complex organic compound that features both tetrazole and pyrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure, which includes a sulfanyl linkage, makes it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Tetrazole derivatives are known to have a significant contribution to medicinal chemistry . They are applicable in pharmaceutics and are attractive as ligands in coordination chemistry .
Mode of Action
It’s known that the acidic nature of tetrazole is mainly affected by substitution compound nature at the c-5 position . The C-H∙∙∙π interaction occurs between a hydrogen atom of one of the phenyl rings and a carbon atom from the benzene ring .
Biochemical Pathways
Tetrazole derivatives possess various biological activities, including antibacterial, antifungal, antiviral, analgesic, and anti-inflammatory activities .
Pharmacokinetics
It’s known that compounds with a sulfur atom in their core structure are employed to treat various diseases such as alzheimer’s and parkinson’s diseases, cancer, malaria, inflammations, and aids .
Result of Action
It’s known that tetrazole derivatives possess various biological activities, including antibacterial, antifungal, antiviral, analgesic, and anti-inflammatory activities .
Action Environment
It’s known that the reaction optimization results showed that higher yields are obtained using cuso4 and sodium ascorbate in dmf–water (2:1) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol typically involves multiple steps. One common method starts with the reaction of phenyl isothiocyanate with sodium azide to form 1-phenyl-1H-tetrazole-5-thiol. This intermediate is then reacted with propargyl bromide to yield a propargylsulfanyl derivative. Finally, the propargylsulfanyl derivative undergoes a click reaction with various azides to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The hydrogen atoms in the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-{[(1-aryl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-1-phenyl-1H-tetrazoles: These compounds share a similar structure but have a triazole ring instead of a pyrazole ring.
1,3,5-tris(1H-tetrazol-5-yl)benzene: This compound features multiple tetrazole rings attached to a benzene ring.
Uniqueness
5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol is unique due to its combination of tetrazole and pyrazole rings linked by a sulfanyl group. This structure provides a unique set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,4-dihydropyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c18-10-6-8(12-13-10)7-19-11-14-15-16-17(11)9-4-2-1-3-5-9/h1-5H,6-7H2,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGHQICOEWLCDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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